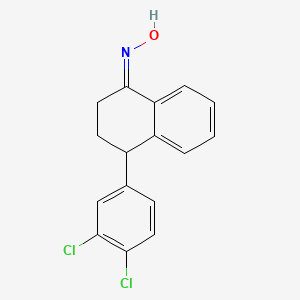![molecular formula C6H10O4 B13844459 (3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4:3,6-Dianhydrogalactitol is a hexitol epoxide with significant antitumor activity. It is known for its ability to cause N7-guanine alkylation and inter-strand DNA crosslinks, making it a potent bifunctional DNA-targeting agent. This compound is currently being studied for its potential in treating various types of cancer, including glioblastoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4:3,6-Dianhydrogalactitol can be synthesized through the phosphorylation of 1,4:3,6-Dianhydro-D-sorbitol. This process involves the use of chloride of either 5,5-dimethyl-1,3,2-propylene-phosphinic acid or diphenylphosphinic acid in benzene, with triethylamine as a hydrogen chloride acceptor .
Industrial Production Methods: The industrial production of 1,4:3,6-Dianhydrogalactitol typically involves large-scale synthesis using similar phosphorylation methods. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for medical applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,4:3,6-Dianhydrogalactitol undergoes several types of chemical reactions, including:
Alkylation: It causes N7-guanine alkylation, leading to DNA crosslinks.
Crosslinking: The compound forms inter-strand DNA crosslinks, which are crucial for its antitumor activity.
Common Reagents and Conditions:
Reagents: Chloride of 5,5-dimethyl-1,3,2-propylene-phosphinic acid, diphenylphosphinic acid, triethylamine.
Conditions: Reactions are typically carried out in benzene under controlled temperature and pressure conditions to ensure optimal yield and purity.
Major Products:
- 7-(1-deoxygalactit-1-yl)guanine
- 7-(1-deoxyanhydrogalactit-1-yl)guanine
- 1,6-di(guanin-7-yl)-1,6-dideoxygalactitol
Aplicaciones Científicas De Investigación
1,4:3,6-Dianhydrogalactitol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
- Cancer Treatment: It is being studied for its potential to treat various types of cancer, including glioblastoma, lung cancer, and leukemia .
- DNA Damage Research: The compound is used to study DNA damage and repair mechanisms, particularly in the context of cancer treatment .
- Drug Resistance Studies: It is being investigated for its ability to overcome resistance to other chemotherapy drugs, such as temozolomide .
Mecanismo De Acción
1,4:3,6-Dianhydrogalactitol exerts its effects through several mechanisms:
- DNA Alkylation: The compound alkylates N7-guanine, leading to the formation of inter-strand DNA crosslinks .
- DNA Crosslinking: These crosslinks result in replication-dependent DNA double-strand breaks, which trigger irreversible cell cycle arrest and loss of cell viability .
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, activating the p53-p21 and CDC25C-CDK1 signaling cascades .
Comparación Con Compuestos Similares
1,4:3,6-Dianhydrogalactitol is unique in its ability to cause both N7-guanine alkylation and inter-strand DNA crosslinks. Similar compounds include:
- 1,2:5,6-Dianhydrogalactitol: Another hexitol epoxide with similar antitumor activity .
- Temozolomide: An oral alkylating agent used to treat glioblastoma, though it works through different mechanisms .
1,4:3,6-Dianhydrogalactitol stands out due to its dual mechanism of action, making it a promising candidate for overcoming drug resistance in cancer treatment.
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(3S,3aR,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol |
InChI |
InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5+,6- |
Clave InChI |
KLDXJTOLSGUMSJ-GUCUJZIJSA-N |
SMILES isomérico |
C1[C@H]([C@H]2[C@H](O1)[C@H](CO2)O)O |
SMILES canónico |
C1C(C2C(O1)C(CO2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



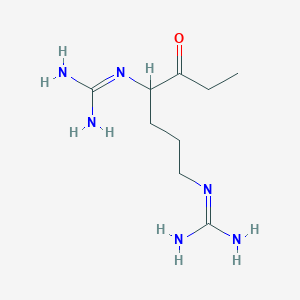
![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)


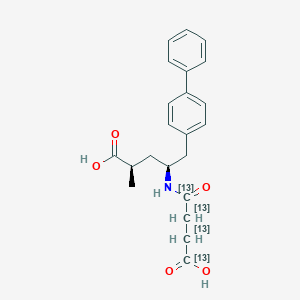
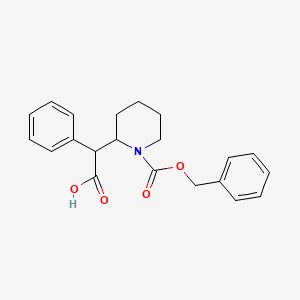
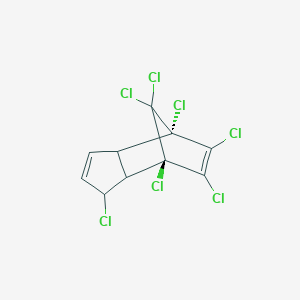
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)

![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
